1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea
Overview
Description
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring.
Coupling reactions: Attachment of the phenyl and p-tolyl groups through urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield methoxybenzoic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea: Similar compounds might include other urea derivatives with different substituents on the phenyl or imidazo[1,2-b]pyridazine rings.
Comparison: The uniqueness of this compound could be highlighted by its specific substituents and their impact on its chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Properties
IUPAC Name |
1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-6-8-16(9-7-14)22-21(27)23-17-5-3-4-15(12-17)18-13-26-19(24-18)10-11-20(25-26)28-2/h3-13H,1-2H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDTXNKNGFAFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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